molecular formula C24H23N3O4 B15007891 N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

Cat. No.: B15007891
M. Wt: 417.5 g/mol
InChI Key: ULGSCGKFDIXZNJ-UHFFFAOYSA-N
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Description

N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is a complex organic compound with the molecular formula C24H23N3O4. This compound is characterized by its unique structure, which includes a chromeno[4,3-d]pyrimidine core, a butoxyphenyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar steps to the laboratory methods, with optimizations for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(4-butoxyphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]propanamide

InChI

InChI=1S/C24H23N3O4/c1-3-5-14-30-16-12-10-15(11-13-16)22-26-21-17-8-6-7-9-18(17)31-24(29)20(21)23(27-22)25-19(28)4-2/h6-13H,3-5,14H2,1-2H3,(H,25,26,27,28)

InChI Key

ULGSCGKFDIXZNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)NC(=O)CC)C(=O)OC4=CC=CC=C43

Origin of Product

United States

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